2-Diphenylphosphino methylpyrrolidine
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Overview
Description
®-2-[(Diphenylphosphino)methyl]pyrrolidine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of ®-2-[(Diphenylphosphino)methyl]pyrrolidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
®-2-[(Diphenylphosphino)methyl]pyrrolidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-[(Diphenylphosphino)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(Diphenylphosphino)methyl]pyrrolidine
- ®-2-[(Diphenylphosphino)methyl]piperidine
- ®-2-[(Diphenylphosphino)methyl]morpholine
Uniqueness
®-2-[(Diphenylphosphino)methyl]pyrrolidine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Compared to similar compounds, it offers better performance in certain asymmetric hydrogenation and transfer hydrogenation reactions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
diphenyl(pyrrolidin-2-ylmethyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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